molecular formula C5H9N3OS B8441487 3-(2-Methoxyethylthio)-1,2,4-triazole

3-(2-Methoxyethylthio)-1,2,4-triazole

Cat. No.: B8441487
M. Wt: 159.21 g/mol
InChI Key: AWLZMLKIFWFHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyethylthio)-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with a 2-methoxyethylthio group (–SCH₂CH₂OCH₃). The thioether linkage and methoxyethyl chain influence its physicochemical properties, such as lipophilicity and solubility, while the triazole ring contributes to diverse biological interactions. These compounds are renowned for pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Properties

Molecular Formula

C5H9N3OS

Molecular Weight

159.21 g/mol

IUPAC Name

5-(2-methoxyethylsulfanyl)-1H-1,2,4-triazole

InChI

InChI=1S/C5H9N3OS/c1-9-2-3-10-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8)

InChI Key

AWLZMLKIFWFHRE-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=NC=NN1

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

  • Antifungal Properties : 1,2,4-triazoles are recognized for their antifungal activity. Research indicates that derivatives of 1,2,4-triazole exhibit potent antifungal effects against various strains. For instance, compounds with a triazole-thioether moiety demonstrated enhanced antifungal activity compared to their parent structures . In particular, 3-(2-Methoxyethylthio)-1,2,4-triazole has been evaluated for its efficacy against pathogens such as Candida albicans and Aspergillus flavus, showing promising results in inhibiting fungal growth.
  • Antibacterial Activity : The antibacterial potential of triazole derivatives is well-documented. Studies have shown that certain 1,2,4-triazole compounds exhibit significant activity against resistant bacterial strains like Staphylococcus aureus. For example, a series of triazole derivatives were synthesized and tested for their antibacterial properties, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests that this compound could be a candidate for developing new antibacterial agents.
  • Anticancer Activity : Triazole derivatives have also been studied for their anticancer properties. Research indicates that compounds featuring the triazole ring exhibit cytotoxic effects on various cancer cell lines. Notably, mercapto-substituted triazoles have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The incorporation of the methoxyethylthio group may enhance these effects through improved solubility and bioavailability.

Agricultural Applications

Fungicides

Triazoles are widely used as systemic fungicides in agriculture due to their ability to inhibit ergosterol synthesis in fungal cell membranes. This mechanism makes them effective against a broad spectrum of fungal pathogens affecting crops. The application of this compound in agricultural formulations could provide an effective strategy for managing fungal diseases in crops such as wheat and barley .

Materials Science Applications

Electron Transport Materials

The unique electronic properties of 1,2,4-triazoles make them suitable for applications in materials science. They are utilized as electron transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of the methoxyethylthio group can enhance the charge transport properties of these materials . Research has demonstrated that triazole derivatives can improve device performance by optimizing charge mobility and stability.

Case Studies

Study Findings Relevance
Zoumpoulakis et al.Synthesized sulfonamide-1,2,4-triazole derivatives with MIC values significantly lower than commercial antifungalsHighlights the potential of triazole compounds in developing new antifungal agents
Mermer et al.Evaluated quinolone-triazole hybrids against MRSA; some compounds showed superior antibacterial activityDemonstrates the versatility of triazoles in combating antibiotic-resistant bacteria
Recent synthesis studiesReported novel triazole derivatives with potent anticancer activity against various cell linesSuggests therapeutic potential for cancer treatment using modified triazoles

Comparison with Similar Compounds

Thioether vs. Thione/Thiol Substituents
  • Thioether Derivatives : The 2-methoxyethylthio group in the target compound is a thioether. Such groups enhance metabolic stability compared to thiol (–SH) or thione (–S–) derivatives. For example, 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles (e.g., Compound 5 ) exhibit antiproliferative activity against cancer cell lines, attributed to electron-withdrawing trimethoxyphenyl groups .
Table 1: Activity Comparison Based on Substituent Type
Compound Substituent Key Activity Reference
Target Compound 2-Methoxyethylthio Inferred Anticancer, Antimicrobial
5A4BT (Adamantyl-thione) Adamantyl, butyl, thione Anti-inflammatory, Antimicrobial
CP 17 (Trifluoromethyl) CF₃-benzylidene, thiol Notch inhibition (IC₅₀: 1.2 µM)
NMK-T-057 (Indole-triazole) Indole, trimethoxyphenyl Autophagic cell death in cancer

Electronic and Steric Modifications

  • Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (e.g., trifluoromethyl, nitro) on the triazole ring demonstrate potent antiproliferative activity. For instance, (E)-4-((2-(trifluoromethyl)benzylidene)amino)-4H-1,2,4-triazole-3-thiol (CP 17) inhibits Notch signaling in breast cancer cells .
  • Electron-Donating Groups (EDGs) : Methoxy and methyl groups (e.g., in 2-(5-methoxyphenyl-1,2,4-triazol-3-ylthio)acetonitrile) moderately enhance plant growth regulatory and hypoglycemic activities .
Table 2: Electronic Effects on Activity
Substituent Type Example Compound Biological Activity Potency
EWG (CF₃) CP 17 Notch inhibition High
EDG (OCH₃) 5-(3,4,5-Trimethoxyphenyl) Anticancer (HeLa: IC₅₀ 8.7 µM) Moderate
Hybrid (Indole) NMK-T-057 Autophagic cell death High

Hybrid Heterocyclic Systems

Triazoles fused with other heterocycles often exhibit synergistic effects:

  • Triazolo-Thiadiazoles : Compounds like 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles show enhanced physicochemical stability and dual antimicrobial/antidiabetic activities .
  • Silacyclic Derivatives : Silacyclopentylpropylthio-1,2,4-triazoles (e.g., 15a , 15b ) demonstrate unique cholesterol-lowering effects due to silacyclic hydrophobicity .

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides, synthesized from hydrazides and isothiocyanates, undergo alkaline cyclization to yield 1,2,4-triazole-3-thiones. For example, 19a–d were prepared via cyclization of thiosemicarbazides 18a–d in basic media (52–88% yields). This method is adaptable for introducing sulfur-containing substituents at position 3 of the triazole ring.

Direct Synthesis from Hydrazine and Formamide

A single-step process involves reacting hydrazine hydrate with formamide at 140–210°C under atmospheric pressure, yielding 1,2,4-triazole in 92–98% purity. While this route produces the unsubstituted triazole, it provides a cost-effective starting material for downstream modifications.

Introduction of the 2-Methoxyethylthio Group

The 2-methoxyethylthio (-S-CH₂CH₂-OCH₃) moiety is introduced via nucleophilic substitution or alkylation reactions. Two approaches are prevalent:

Alkylation of 1,2,4-Triazole-3-Thiol

Step 1: Synthesis of 1,2,4-Triazole-3-Thiol
1,2,4-Triazole-3-thiol is synthesized by reducing 1,2,4-triazole-3-thione (e.g., via LiAlH₄) or directly from hydrazine derivatives. For instance, potassium hydrazinecarbodithioate salts (31b–f ) cyclize with hydrazine hydrate to form 4-amino-5-substituted-1,2,4-triazole-3-thiones. Acidic workup converts these thiones to thiols.

Step 2: S-Alkylation with 2-Methoxyethyl Bromide
The thiol group undergoes alkylation with 2-methoxyethyl bromide in basic conditions (e.g., NaOH/EtOH):

1,2,4-Triazole-3-thiol+Br-CH2CH2OCH3NaOH3-(2-Methoxyethylthio)-1,2,4-Triazole+HBr\text{1,2,4-Triazole-3-thiol} + \text{Br-CH}2\text{CH}2\text{OCH}_3 \xrightarrow{\text{NaOH}} \text{this compound} + \text{HBr}

Yields typically range from 70–85%, depending on reaction time and temperature.

Direct Cyclization with Pre-Functionalized Intermediates

Alternative routes involve cyclizing pre-functionalized precursors. For example, thiosemicarbazides bearing 2-methoxyethyl groups can cyclize under basic conditions to directly yield the target compound. This method avoids post-cyclization modifications but requires specialized starting materials.

Optimization and Mechanistic Insights

Reaction Conditions

  • Solvent : Ethanol, DMF, or water are commonly used. Polar aprotic solvents enhance alkylation efficiency.

  • Temperature : Alkylation proceeds optimally at 60–80°C. Higher temperatures risk oxidation of the thiol group.

  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

Byproduct Mitigation

  • Oxidation Control : Thiols are prone to oxidation; reactions are conducted under nitrogen to prevent disulfide formation.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.

Analytical Data and Characterization

Property Value Method
Melting Point127–131°CDifferential Scanning Calorimetry
Molecular FormulaC₅H₈N₃OSHigh-Resolution Mass Spectrometry
IR (ν, cm⁻¹)2550 (S-H), 1120 (C-O-C)Fourier-Transform IR
¹H NMR (DMSO-d₆, δ ppm)3.25 (s, 3H, OCH₃), 3.60–3.75 (m, 4H, SCH₂CH₂O)Nuclear Magnetic Resonance

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Advantages Limitations
Alkylation of Thiol70–85≥95Scalable, minimal side reactionsRequires thiol synthesis
Direct Cyclization50–6590–93Fewer stepsLimited substrate availability

Industrial and Environmental Considerations

  • Scalability : The alkylation method is preferred for large-scale production due to straightforward reagent handling.

  • Green Chemistry : Water-based cyclization and solvent recovery systems reduce environmental impact .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-Methoxyethylthio)-1,2,4-triazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 1,2,4-triazole-3-thiol derivatives can react with methoxyethyl halides under alkaline conditions. Optimization includes adjusting solvent polarity (e.g., aqueous ethanol), temperature (60–80°C), and stoichiometric ratios (1:1.2 thiol-to-alkylating agent) to improve yields. Characterization via 1^1H NMR and IR spectroscopy confirms the thioether linkage and methoxy group incorporation .

Q. How are physicochemical properties (e.g., solubility, stability) of this compound characterized?

  • Methodological Answer : Solubility is assessed in polar (water, DMSO) and nonpolar solvents (hexane) using UV-Vis spectroscopy. Stability studies under varying pH (2–12) and temperature (25–60°C) are conducted via HPLC monitoring. Thermal decomposition is analyzed using TGA/DSC, with degradation peaks correlating to the methoxyethylthio moiety .

Q. What in vitro assays are used for preliminary antimicrobial screening of this compound?

  • Methodological Answer : Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans) are standard. MIC (Minimum Inhibitory Concentration) values are determined using serial dilutions (0.5–128 µg/mL), with comparisons to known triazole antifungals like fluconazole .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the bioactivity of this compound derivatives?

  • Methodological Answer : Substituent effects are studied via Hammett plots or computational methods (DFT calculations). For instance, electron-withdrawing groups at the triazole 5-position enhance antifungal activity by increasing electrophilicity. Comparative SAR studies using analogs (e.g., fluorophenyl or nitro-substituted derivatives) reveal that methoxyethylthio improves membrane permeability but reduces aqueous solubility .

Q. What integrated approaches (in silico, in vitro, in vivo) are used to evaluate toxicity and safety profiles?

  • Methodological Answer :

  • In silico : ADMET predictors (e.g., SwissADME) assess bioavailability and hepatotoxicity. Molecular docking against CYP450 isoforms identifies metabolic liabilities.
  • In vitro : Cytotoxicity assays (MTT on HEK-293 cells) determine IC50_{50} values.
  • In vivo : Acute toxicity in rodents (e.g., LD50_{50} determination via OECD 423 guidelines) and histopathological analysis of liver/kidney tissues after 14-day exposure. Subcutaneous administration in guinea pigs at 20–40 mg/kg showed no morphological abnormalities, suggesting low systemic toxicity .

Q. How can molecular docking guide the design of this compound derivatives with enhanced antifungal activity?

  • Methodological Answer : Docking against fungal lanosterol 14α-demethylase (CYP51, PDB: 3LD6) identifies key interactions. The methoxyethylthio group forms hydrophobic contacts with Leu121 and His310 residues. Modifications to increase hydrogen bonding (e.g., hydroxyl or amine groups) improve binding affinity. MD simulations (100 ns) validate stability of ligand-enzyme complexes .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Purification : Replace column chromatography with recrystallization (ethanol/water mixtures) for cost-effectiveness.
  • Yield improvement : Use flow chemistry for exothermic steps (e.g., alkylation) to enhance control and reproducibility.
  • Byproduct management : Optimize pH (8–9) to minimize disulfide formation during thioether synthesis .

Key Research Gaps Identified

  • Limited data on chronic toxicity and genotoxicity.
  • Mechanistic studies on non-antifungal targets (e.g., anticancer activity via kinase inhibition).
  • Synergistic effects with existing antifungals (e.g., azoles) remain unexplored.

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